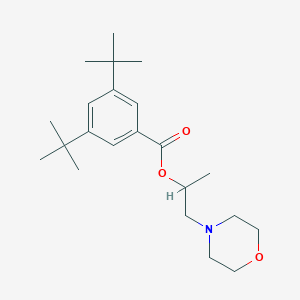

![molecular formula C14H22N2O2 B295030 2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)

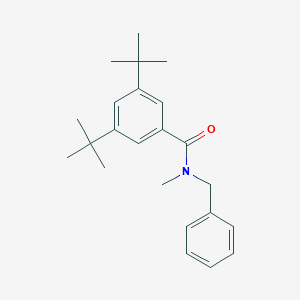

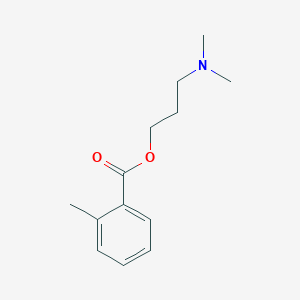

2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate, commonly known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline powder that is soluble in water and has a faint odor. Carbaryl is used to control pests in agriculture, forestry, and horticulture. It is also used in household insecticides, pet collars, and flea powders.

Wirkmechanismus

Carbaryl binds to the active site of acetylcholinesterase and prevents it from breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. This results in the accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system and paralysis of the pests.

Biochemical and Physiological Effects:

Carbaryl is toxic to both insects and mammals. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, carbaryl can cause a range of effects depending on the dose and duration of exposure. It can cause headaches, dizziness, nausea, and vomiting at low doses. At higher doses, it can cause seizures, respiratory failure, and death.

Vorteile Und Einschränkungen Für Laborexperimente

Carbaryl is widely used in laboratory experiments to study the effects of insecticides on pests. It is relatively cheap and easy to use, making it a popular choice for researchers. However, carbaryl has some limitations in laboratory experiments. It may not be effective against all pests, and its toxicity to mammals can make it difficult to use in certain studies.

Zukünftige Richtungen

There are several areas of research that could benefit from further study of carbaryl. Some possible future directions include:

1. Development of new synthesis methods for carbaryl that are more efficient and environmentally friendly.

2. Investigation of the long-term effects of carbaryl exposure on human health and the environment.

3. Exploration of alternative insecticides that are less toxic to mammals and the environment.

4. Study of the mechanisms of resistance to carbaryl in pests and development of strategies to overcome resistance.

5. Investigation of the effects of carbaryl on non-target organisms, such as bees and other beneficial insects.

In conclusion, carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves inhibition of acetylcholinesterase, leading to paralysis and death of pests. While carbaryl has advantages in laboratory experiments, it also has limitations and potential risks to human health and the environment. Further research is needed to fully understand the effects of carbaryl and to develop safer and more effective insecticides.

Synthesemethoden

Carbaryl can be synthesized by the reaction of 1-naphthol with methyl isocyanate in the presence of a catalyst. The reaction produces carbaryl and carbon dioxide as byproducts. The synthesis of carbaryl is a complex process that requires careful handling of the chemicals involved.

Wissenschaftliche Forschungsanwendungen

Carbaryl has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including beetles, mites, and aphids. Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the pests.

Eigenschaften

Molekularformel |

C14H22N2O2 |

|---|---|

Molekulargewicht |

250.34 g/mol |

IUPAC-Name |

[2-[(dimethylamino)methyl]-4,5-dimethylphenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C14H22N2O2/c1-10-7-12(9-15(3)4)13(8-11(10)2)18-14(17)16(5)6/h7-8H,9H2,1-6H3 |

InChI-Schlüssel |

FXKZZOWNHSWDFC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)OC(=O)N(C)C)CN(C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1C)OC(=O)N(C)C)CN(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

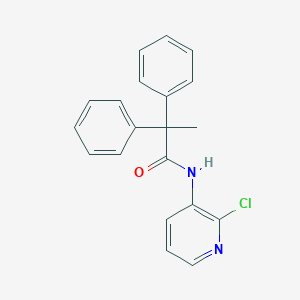

![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

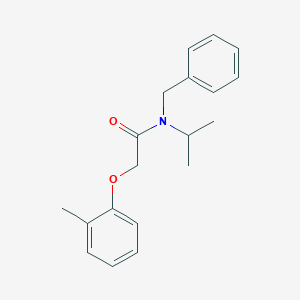

![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)